N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Description

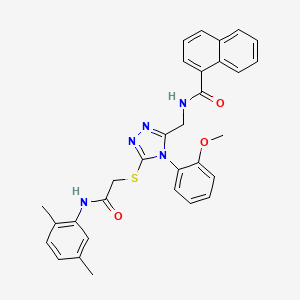

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a thioether-linked acetamide group, a 2-methoxyphenyl moiety, and a 1-naphthamide side chain. Its structure integrates multiple pharmacophoric elements:

- 1,2,4-Triazole: Known for hydrogen-bonding interactions and metabolic stability in drug design .

- Thioether linkage: Enhances lipophilicity and may influence redox activity.

- 2-Methoxyphenyl group: Electron-donating substituent that modulates electronic properties and solubility.

- 1-Naphthamide: Aromatic system providing π-π stacking interactions, common in kinase inhibitors and enzyme modulators .

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S/c1-20-15-16-21(2)25(17-20)33-29(37)19-40-31-35-34-28(36(31)26-13-6-7-14-27(26)39-3)18-32-30(38)24-12-8-10-22-9-4-5-11-23(22)24/h4-17H,18-19H2,1-3H3,(H,32,38)(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLKTRVZVADFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.

- Methoxybenzamide Moiety : Enhances solubility and interaction with biological targets.

- Dimethylphenyl Group : Contributes to the compound's lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The thiadiazole scaffold is particularly noted for its capacity to interact with bacterial enzymes and cell membranes, potentially leading to cell lysis or inhibition of growth.

Anticancer Activity

The compound has shown promise in anticancer studies. Thiadiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. For example, preliminary studies suggest that the compound may inhibit cell proliferation in several cancer types, although specific IC50 values and detailed assay results are yet to be fully established .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : Interaction with specific receptors could modulate signaling pathways critical for cell survival and growth.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values indicating strong efficacy.

- Cytotoxicity in Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that compounds with similar structural motifs can induce apoptosis at nanomolar concentrations. For instance, one study reported IC50 values below 10 µM for related compounds against A549 lung adenocarcinoma cells .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the phenyl rings significantly affect biological activity. For example, introducing electron-donating groups enhances anticancer potency .

Data Table

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a naphthamide moiety linked to a triazole ring. Its molecular formula is C20H22N4O3S, and it has a molecular weight of approximately 398.48 g/mol. The presence of the triazole and naphthamide groups suggests potential for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antibacterial and antifungal properties. The presence of the naphthamide structure may enhance these activities by improving solubility and bioavailability.

- Anti-inflammatory Effects : In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This positions it as a candidate for further investigation in inflammatory diseases.

- Anticancer Potential : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide:

| Study | Findings |

|---|---|

| Study 1 (2023) | Investigated the synthesis of triazole derivatives and their biological activities; found significant antimicrobial effects against various pathogens. |

| Study 2 (2021) | Evaluated anti-inflammatory properties through molecular docking studies; suggested potential as a therapeutic agent for inflammatory diseases. |

| Study 3 (2020) | Explored anticancer activity in vitro; demonstrated inhibition of cancer cell lines with promising IC50 values. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Electronic and Steric Effects: The 2-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., –NO2 in 6b or –Cl in ), which may alter binding to hydrophobic enzyme pockets . Thioether vs. Ether Linkages: Thioethers (as in the target) exhibit greater rotational flexibility and sulfur-specific interactions (e.g., covalent binding) compared to oxygen ethers in compounds like 6a–m .

Synthetic Accessibility :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole derivatives (e.g., 6a–m ). However, the target compound’s 1,2,4-triazole core may require alternative cyclization strategies compared to 1,2,3-triazoles .

Chirality Considerations: While the target compound lacks explicit chiral centers, similar compounds (e.g., phthalazinone derivatives in ) highlight the importance of stereochemistry in bioactivity. For instance, enantiomers of fluoxetine show 9.4-fold differences in toxicity .

In contrast, oxazole derivatives (e.g., 28 ) target lipoxygenases, indicating divergent mechanisms.

Q & A

Q. Methodological confirmation :

- IR spectroscopy identifies carbonyl (C=O, ~1670–1680 cm⁻¹), NH (~3290 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) stretches .

- NMR (¹H and ¹³C) resolves aromatic proton environments, methyl/methoxy groups, and triazole/amide protons. For example, methyl groups on the 2,5-dimethylphenyl ring appear as singlets at δ ~2.3–2.5 ppm in ¹H NMR .

- HRMS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Basic: What synthetic routes are feasible for constructing the 1,2,4-triazole core in this compound?

The triazole ring is typically synthesized via:

- Cyclocondensation : Reaction of thiosemicarbazides with carboxylic acids or esters under reflux conditions .

- 1,3-Dipolar cycloaddition : Copper-catalyzed "click" reactions between azides and alkynes (e.g., azide-alkyne Huisgen cycloaddition) .

Example protocol :

Prepare a substituted azide (e.g., 2-azido-N-phenylacetamide) .

React with a terminal alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) using Cu(OAc)₂ in a tert-butanol/water solvent system at room temperature .

Monitor progress by TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization .

Advanced: How can reaction conditions be optimized to improve yield in the thioether bond formation?

Thioether formation (e.g., between a thiol and a halogenated precursor) requires:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .

- Base selection : Use weak bases (e.g., K₂CO₃) to avoid side reactions with acid-sensitive groups .

- Temperature control : Mild heating (40–60°C) balances reaction rate and decomposition risks .

- Stoichiometry : A 1.2:1 molar ratio of thiol to halogenated precursor minimizes unreacted starting material .

Troubleshooting : If yields are low, check for:

- Thiol oxidation (use inert atmosphere).

- Competing elimination reactions (adjust base strength).

Advanced: How can computational methods predict the compound’s binding affinity for target proteins?

Q. Methodology :

Molecular docking : Use software like AutoDock Vina to model interactions between the compound and a protein’s active site (e.g., COX-2 or kinase domains) .

DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic sulfur in the thioether group) .

MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories using GROMACS .

Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in derivatives?

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton coupling and long-range C–H correlations, critical for distinguishing regioisomers in triazole systems .

- Mass spectrometry (HRMS/MS) : Confirms molecular fragmentation patterns (e.g., loss of methoxy or methyl groups) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Q. Strategies :

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation in aryl groups) .

- Isotopic labeling : Use deuterated solvents (DMSO-d₆) or ¹³C-enriched precursors to simplify spectra .

- Chemical shift prediction tools : Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw) .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., lipoxygenase, COX-2) using spectrophotometric assays .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Protocol :

Prepare compound stock solutions in DMSO (≤1% final concentration).

Use positive controls (e.g., doxorubicin for cytotoxicity).

Advanced: What strategies mitigate regioselectivity challenges in triazole synthesis?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on aryl substituents to control cycloaddition regiochemistry .

- Catalyst optimization : Use Cu(I) instead of Cu(II) for higher 1,4-triazole selectivity .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products .

Basic: How is purity assessed during synthesis, and what thresholds are acceptable for publication?

- HPLC : Purity ≥95% (UV detection at 254 nm) .

- Elemental analysis : C, H, N values within ±0.4% of theoretical .

- Melting point : Sharp range (≤2°C) indicates homogeneity .

Advanced: How do substituents on the aryl groups influence the compound’s pharmacokinetic properties?

- 2-Methoxyphenyl : Enhances lipophilicity (logP ↑) but may reduce metabolic stability due to O-demethylation .

- 2,5-Dimethylphenyl : Steric hindrance slows CYP450-mediated oxidation, improving half-life .

- Naphthamide : Increases π-π stacking with plasma proteins (e.g., albumin), affecting bioavailability .

Validation : Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.